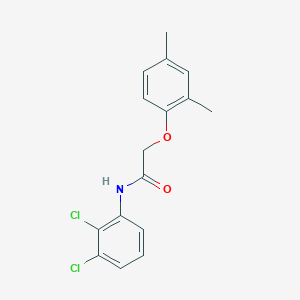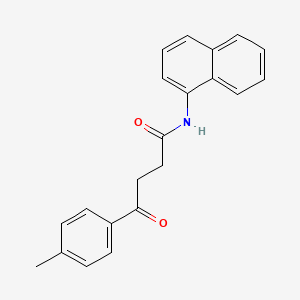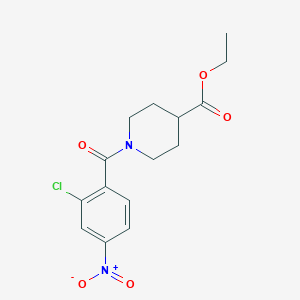![molecular formula C17H16BrN3O2 B5706140 2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5706140.png)
2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-bromobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide, commonly known as BBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBH is a hydrazone derivative of the acetamide group, and it possesses unique chemical and biological properties that make it a promising candidate for further investigation.
Wirkmechanismus
BBH exerts its biological effects through the inhibition of reactive oxygen species (ROS) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. BBH has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which play a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
BBH has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. BBH has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). BBH has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, which makes it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
BBH possesses several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, BBH also possesses some limitations, including its poor solubility in water and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for the investigation of BBH, including the development of more potent derivatives, the investigation of its potential use as a fluorescent probe for the detection of metal ions in biological systems, and the investigation of its potential use in combination therapy for the treatment of various diseases. Additionally, further investigation is needed to determine the optimal dosage and administration route of BBH for therapeutic use.
Synthesemethoden
The synthesis of BBH involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate in the presence of acetic acid to form 4-bromobenzaldehyde hydrazone. This hydrazone is then reacted with N-(1-phenylethyl)acetamide in the presence of acetic anhydride to form BBH. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
BBH has been investigated for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. BBH has been shown to possess potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. BBH has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
N'-[(E)-(4-bromophenyl)methylideneamino]-N-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-12(14-5-3-2-4-6-14)20-16(22)17(23)21-19-11-13-7-9-15(18)10-8-13/h2-12H,1H3,(H,20,22)(H,21,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEPTYNSAHWIMW-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)




![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)

![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)




![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)
